molecular formula C17H23N3O3 B7899189 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7899189
M. Wt: 317.4 g/mol
InChI Key: HUTUGZFDQXARRX-UHFFFAOYSA-N
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Description

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-4-cyano-pyridine with piperidine-1-carboxylic acid tert-butyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-carboxylic acid and its esters.

    Pyridine derivatives: Compounds such as 2-chloromethyl-4-cyano-pyridine.

Uniqueness

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its piperidine and pyridine rings, along with the cyano group. This structure imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

tert-butyl 2-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-9-5-4-6-14(20)12-22-15-10-13(11-18)7-8-19-15/h7-8,10,14H,4-6,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUGZFDQXARRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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